molecular formula C22H22F6N2 B6173677 (3as,6as)-2,5-dibenzyl-3a,6a-bis(trifluoromethyl)-octahydropyrrolo[3,4-c]pyrrole CAS No. 2624128-91-0

(3as,6as)-2,5-dibenzyl-3a,6a-bis(trifluoromethyl)-octahydropyrrolo[3,4-c]pyrrole

Cat. No.: B6173677
CAS No.: 2624128-91-0
M. Wt: 428.4
InChI Key:
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Description

(3as,6as)-2,5-dibenzyl-3a,6a-bis(trifluoromethyl)-octahydropyrrolo[3,4-c]pyrrole is a complex organic compound characterized by its unique structure, which includes two trifluoromethyl groups and a pyrrolo[3,4-c]pyrrole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3as,6as)-2,5-dibenzyl-3a,6a-bis(trifluoromethyl)-octahydropyrrolo[3,4-c]pyrrole typically involves multi-step organic reactions. One common method includes the Paal-Knorr pyrrole synthesis, which involves the condensation of 2,5-dimethoxytetrahydrofuran with various amines in the presence of a catalytic amount of iron (III) chloride . This reaction proceeds under mild conditions and yields N-substituted pyrroles in good to excellent yields.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but scaled up to accommodate larger quantities. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of water as a solvent and recyclable catalysts, can make the industrial production more sustainable .

Chemical Reactions Analysis

Types of Reactions

(3as,6as)-2,5-dibenzyl-3a,6a-bis(trifluoromethyl)-octahydropyrrolo[3,4-c]pyrrole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl groups using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can result in the replacement of trifluoromethyl groups with other functional groups .

Scientific Research Applications

(3as,6as)-2,5-dibenzyl-3a,6a-bis(trifluoromethyl)-octahydropyrrolo[3,4-c]pyrrole has several applications in scientific research:

Mechanism of Action

The mechanism of action of (3as,6as)-2,5-dibenzyl-3a,6a-bis(trifluoromethyl)-octahydropyrrolo[3,4-c]pyrrole involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. This interaction can inhibit enzyme activity or modulate receptor function, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    Trifluoromethylpyrrole: A simpler compound with similar trifluoromethyl groups but lacking the dibenzyl substituents.

    Fluoropyrrole: Contains fluorine atoms instead of trifluoromethyl groups.

Uniqueness

(3as,6as)-2,5-dibenzyl-3a,6a-bis(trifluoromethyl)-octahydropyrrolo[3,4-c]pyrrole is unique due to its combination of trifluoromethyl and dibenzyl groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various fields .

Properties

CAS No.

2624128-91-0

Molecular Formula

C22H22F6N2

Molecular Weight

428.4

Purity

0

Origin of Product

United States

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